(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 879927-67-0
VCID: VC6159997
InChI: InChI=1S/C22H18O5/c1-13(23)12-25-17-7-8-18-20(11-17)27-21(22(18)24)10-16-9-15-5-3-4-6-19(15)26-14(16)2/h3-11,14H,12H2,1-2H3/b21-10-
SMILES: CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C
Molecular Formula: C22H18O5
Molecular Weight: 362.381

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

CAS No.: 879927-67-0

Cat. No.: VC6159997

Molecular Formula: C22H18O5

Molecular Weight: 362.381

* For research use only. Not for human or veterinary use.

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one - 879927-67-0

Specification

CAS No. 879927-67-0
Molecular Formula C22H18O5
Molecular Weight 362.381
IUPAC Name (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one
Standard InChI InChI=1S/C22H18O5/c1-13(23)12-25-17-7-8-18-20(11-17)27-21(22(18)24)10-16-9-15-5-3-4-6-19(15)26-14(16)2/h3-11,14H,12H2,1-2H3/b21-10-
Standard InChI Key MDFDEFGCSPMYBK-FBHDLOMBSA-N
SMILES CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)C

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is defined by its benzofuran backbone (C22H18O5), which integrates a chromene ring system at the 2-position and a 2-oxopropoxy group at the 6-position (Table 1) . The (Z)-stereochemistry of the methylene bridge between the benzofuran and chromene moieties introduces geometric constraints that may influence intermolecular interactions and pharmacological activity.

Table 1: Fundamental Structural Properties

PropertyValue
Molecular FormulaC22H18O5
Molecular Weight362.4 g/mol
SMILES NotationCC(=O)COc1ccc2c(c1)OC(=CC1=Cc3ccccc3OC1C)C2=O
Key Functional GroupsBenzofuran, Chromene, Ketone, Ether

The SMILES string delineates the connectivity of the benzofuran ring (positions 2 and 3), the chromene system (2-methyl-2H-chromen-3-yl), and the 2-oxopropoxy chain . Spectroscopic techniques such as NMR and IR would be essential for confirming the stereochemical assignment and electronic environment of the carbonyl groups.

Synthetic Strategies for Benzofuran Derivatives

While no direct synthesis of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is documented in the literature, analogous benzofuran synthesis methodologies provide a framework for its potential preparation.

Cyclization and Rearrangement Approaches

A patented route for 2,3-dihydro-2,2-dimethyl-7-benzofuranol illustrates a multi-step sequence involving methallyl halide coupling, Claisen rearrangement, and acid-catalyzed cyclization . Adapting this strategy, the target compound could hypothetically be synthesized via:

  • Methallylation: Reaction of a substituted 2-hydroxyacetophenone precursor with methallyl chloride to form an ether intermediate.

  • Rearrangement and Cyclization: Thermal or acid-promoted reorganization to construct the benzofuran core.

  • Oxidation and Functionalization: Introduction of the 2-oxopropoxy group via nucleophilic substitution or esterification .

Transition Metal-Catalyzed Coupling

Recent advances in copper-catalyzed O–H/C–H coupling enable the construction of benzofuran scaffolds through intramolecular dehydrogenation . For instance, Ai et al. demonstrated the efficacy of CuCl/DBU systems in mediating cyclization reactions to form trifluoroethyl-substituted benzofurans . Applying similar conditions, the chromene moiety could be introduced via a Suzuki-Miyaura coupling or Heck reaction prior to benzofuran ring closure.

Physicochemical and Spectroscopic Properties

Experimental data on the compound’s physical properties (e.g., melting point, solubility) remain unreported in accessible literature . Theoretical calculations predict moderate hydrophobicity (logP ≈ 3.2) due to the aromatic systems and ether linkages, suggesting preferential solubility in organic solvents like DMSO or dichloromethane. The conjugated π-system, spanning the benzofuran and chromene units, likely confers strong UV-Vis absorption in the 250–350 nm range, a trait exploitable in analytical quantification.

Biological and Pharmacological Implications

Benzofuran and chromene derivatives are renowned for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects. While no direct studies on this compound exist, structural analogs offer clues:

  • Chromene Motif: The 2-methyl-2H-chromen-3-yl group is analogous to coumarin derivatives, which modulate kinase pathways (e.g., MEK inhibition as seen in PD 98059) .

  • Benzofuran Core: Benzofurans often exhibit antioxidant and antiproliferative properties, potentially synergizing with the chromene unit’s bioactivity .

Hypothetically, the 2-oxopropoxy chain could enhance membrane permeability or serve as a prodrug moiety, amenable to enzymatic cleavage in vivo.

Industrial and Research Applications

The compound’s extended conjugation system suggests utility in optoelectronics, where benzofuran-based materials are employed in organic light-emitting diodes (OLEDs) and photovoltaic cells . Additionally, its structural complexity makes it a candidate for asymmetric catalysis studies or as a ligand in metal-organic frameworks (MOFs).

Future Directions and Challenges

Key research priorities include:

  • Synthetic Optimization: Developing enantioselective routes to control the (Z)-configuration, potentially using chiral auxiliaries or catalysts.

  • Biological Screening: Evaluating kinase inhibition, cytotoxicity, and pharmacokinetic properties in vitro.

  • Material Science Applications: Characterizing optoelectronic behavior through thin-film deposition and charge-transfer measurements.

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